5,6-trans-Vitamin D3

Description

Properties

IUPAC Name |

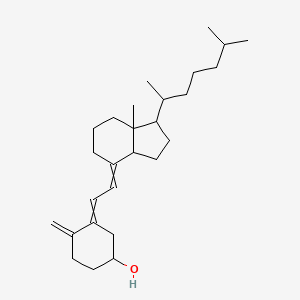

3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859070 |

Source

|

| Record name | 9,10-Secocholesta-5,7,10-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Isomerization of Vitamin D3 to 5,6-trans-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical isomerization of vitamin D3 to its 5,6-trans isomer. It delves into the underlying photochemical principles, detailed experimental protocols for synthesis and analysis, and quantitative data to support researchers and professionals in the fields of photobiology, medicinal chemistry, and drug development. This document consolidates current knowledge to facilitate the controlled synthesis, purification, and characterization of 5,6-trans-vitamin D3, a significant photoproduct with distinct biological properties.

Introduction

Vitamin D3 (cholecalciferol) is a crucial secosteroid in human physiology, primarily known for its role in calcium homeostasis and bone metabolism. Upon exposure to ultraviolet (UV) radiation, vitamin D3 can undergo various photochemical transformations, leading to the formation of several isomers. Among these, 5,6-trans-vitamin D3 is a notable photoproduct formed through the isomerization of the 5,6-cis double bond of vitamin D3.[1] Understanding and controlling this photochemical process is essential for studying the biological activity of 5,6-trans-vitamin D3 and for developing novel therapeutic agents. This guide outlines the key aspects of this photoisomerization reaction.

Photochemical Reaction Pathway

The photochemical isomerization of vitamin D3 to 5,6-trans-D3 involves the absorption of UV light, which excites the vitamin D3 molecule to a higher energy state. This excitation can lead to a rotation around the C5-C6 bond, followed by relaxation to the more thermodynamically stable trans configuration. The process can be influenced by direct irradiation or through photosensitization, where a sensitizer molecule absorbs light and transfers the energy to the vitamin D3 molecule.

A potential mechanism for this isomerization is through a triplet-sensitized reaction. In this process, a photosensitizer with an appropriate triplet energy level is used to selectively excite vitamin D3 to its triplet state, which then isomerizes to the 5,6-trans form.

dot

Caption: Simplified pathway of the photochemical isomerization of Vitamin D3.

Quantitative Data

Precise quantitative data for the photochemical isomerization of vitamin D3 to 5,6-trans-D3 is crucial for optimizing reaction conditions and understanding the efficiency of the process. The following table summarizes key quantitative parameters.

| Parameter | Value | Reference |

| Overall Photodegradation Quantum Yield of Vitamin D3 | 0.42 ± 0.1 | [2] |

| Triplet Energy of Vitamin D3 | ~200 kJ/mol | [3] |

| Triplet Energy of 5,6-trans-Vitamin D3 | ~170 kJ/mol | [3] |

Experimental Protocols

General Photochemical Reactor Setup

A standard photochemical reactor is required for this isomerization. The setup typically includes a UV light source, a reaction vessel made of UV-transparent material (e.g., quartz), a cooling system to maintain a constant temperature, and a stirring mechanism to ensure uniform irradiation of the solution.

dot

References

An In-Depth Technical Guide to the Synthesis and Purification of 5,6-trans-Vitamin D3 from Cholecalciferol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 5,6-trans-Vitamin D3, a significant photoisomer of cholecalciferol (Vitamin D3). The document outlines the primary methodologies for the isomerization of the 5,6-cis double bond in cholecalciferol to the trans configuration, with a focus on both photochemical and chemical catalysis approaches. Detailed experimental protocols, quantitative data, and purification techniques are presented to equip researchers and drug development professionals with the necessary information to produce and isolate this compound. This guide is intended to serve as a practical resource for the scientific community engaged in the study and application of Vitamin D analogs.

Introduction

Vitamin D3, or cholecalciferol, is a crucial secosteroid hormone in the human body, primarily involved in calcium and phosphate homeostasis. Its biological activity is intrinsically linked to its three-dimensional structure, particularly the cis-geometry of the 5,6-double bond. Exposure to ultraviolet (UV) radiation can lead to the isomerization of this bond, resulting in the formation of various photoproducts, including 5,6-trans-Vitamin D3.[1] While often considered an inactive isomer, 5,6-trans-Vitamin D3 is a subject of research interest for its potential biological activities and as a reference standard in the analysis of Vitamin D3 stability and degradation.

This guide details the primary methods for the deliberate synthesis of 5,6-trans-Vitamin D3 from cholecalciferol, focusing on two main pathways: photosensitized isomerization and iodine-catalyzed isomerization. Furthermore, it provides a thorough account of the purification strategies required to isolate 5,6-trans-Vitamin D3 from the reaction mixture, which typically contains unreacted cholecalciferol and other isomers.

Synthesis of 5,6-trans-Vitamin D3

The conversion of the 5,6-cis double bond of cholecalciferol to the more thermodynamically stable trans configuration can be achieved through photochemical or chemical means.

Photosensitized Isomerization

The photochemical isomerization of cholecalciferol to 5,6-trans-Vitamin D3 can be efficiently achieved through the use of a triplet sensitizer, such as flavin mononucleotide (FMN). This process involves the transfer of energy from the excited triplet state of the sensitizer to cholecalciferol, leading to the formation of a diradical intermediate that can then relax to the trans-isomer.[2]

-

Solution Preparation: Prepare a solution of cholecalciferol and a photosensitizer (e.g., flavin mononucleotide) in a suitable solvent. A study reported using a 7/3 (v/v) mixture of tert-butyl alcohol and water.[2]

-

Deoxygenation (Optional but Recommended): For higher quantum yields, deoxygenate the solution by bubbling an inert gas, such as argon or nitrogen, through it for a sufficient period. The quantum yield of isomerization increases in the absence of oxygen.[2]

-

Irradiation: Irradiate the solution with a light source that excites the photosensitizer but not cholecalciferol directly. The specific wavelength will depend on the absorption spectrum of the chosen sensitizer.

-

Monitoring: Monitor the progress of the reaction by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the ratio of 5,6-trans-Vitamin D3 to the starting material and other photoproducts.

-

Work-up: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Iodine-Catalyzed Isomerization

Iodine is a well-known catalyst for the isomerization of double bonds. In the context of Vitamin D3, a trace amount of iodine can facilitate the equilibrium between the cis and trans isomers. This method offers a non-photochemical alternative for the synthesis.

-

Solution Preparation: Dissolve cholecalciferol in a suitable inert solvent, such as diethyl ether or tetrahydrofuran.

-

Catalyst Addition: Add a catalytic amount of iodine to the solution. The optimal amount of catalyst should be determined empirically, but typically a small crystal is sufficient to initiate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by HPLC.

-

Quenching: Once the reaction has reached the desired equilibrium, quench the reaction by adding a solution of sodium thiosulfate to consume the excess iodine.

-

Work-up: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product mixture.

Purification of 5,6-trans-Vitamin D3

The crude product from either synthetic route will be a mixture of 5,6-trans-Vitamin D3, unreacted cholecalciferol, and potentially other isomers. Purification is essential to obtain the desired compound with high purity. High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.

High-Performance Liquid Chromatography (HPLC) Purification

Both normal-phase and reverse-phase HPLC can be employed for the separation of Vitamin D3 isomers. Normal-phase chromatography often provides better resolution for these structurally similar, non-polar compounds.

-

Column: A silica-based normal-phase column (e.g., a 5 µm particle size, 4.6 mm x 250 mm L3 silica column) is suitable for this separation.[3]

-

Mobile Phase: A non-polar mobile phase system is used. A common mobile phase is a mixture of n-hexane and an alcohol like isopropanol or ethyl acetate. For instance, a mobile phase of n-hexane and ethyl acetate in an 85:15 (v/v) ratio has been reported.[3]

-

Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[3]

-

Detection: Detection is typically performed using a UV detector at a wavelength where both cholecalciferol and 5,6-trans-Vitamin D3 absorb, such as 265 nm or 292 nm.[3][4]

-

Fraction Collection: The crude mixture is dissolved in a minimal amount of the mobile phase and injected onto the column. Fractions are collected based on the elution profile, and those containing the pure 5,6-trans-Vitamin D3 are pooled.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified 5,6-trans-Vitamin D3.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and purification of 5,6-trans-Vitamin D3.

Table 1: Quantitative Data for Photosensitized Isomerization of Cholecalciferol

| Parameter | Value | Reference |

| Solvent System | 7/3 tert-butyl alcohol/water (v/v) | [2] |

| Temperature | 25 °C | [2] |

| Quantum Yield (in air) | 0.15 ± 0.01 | [2] |

| Quantum Yield (deoxygenated) | 0.32 ± 0.02 | [2] |

Table 2: HPLC Purification Parameters for Vitamin D3 Isomers

| Parameter | Condition | Reference |

| Column | ||

| Type | Normal-Phase Silica (L3) | [3] |

| Dimensions | 4.6 mm x 250 mm | [3] |

| Particle Size | 5 µm | [3] |

| Mobile Phase | ||

| Composition | n-hexane:ethyl acetate (85:15 v/v) | [3] |

| Flow Rate | 2.0 mL/min | [3] |

| Detection | ||

| Wavelength | 292 nm | [3] |

| Column | ||

| Type | Reverse-Phase C18 | [5] |

| Mobile Phase | ||

| Composition | Methanol:Water (98:2 v/v) | [5] |

| Detection | ||

| Wavelength | 265 nm | [5] |

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Caption: Overall workflow for the synthesis and purification of 5,6-trans-Vitamin D3.

Caption: Simplified signaling pathway for photosensitized isomerization.

Caption: Step-by-step workflow for the HPLC purification process.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of 5,6-trans-Vitamin D3 from cholecalciferol. By presenting both photochemical and chemical isomerization methods, along with a robust HPLC purification protocol, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The provided experimental details and quantitative data aim to facilitate the reproducible synthesis of this important Vitamin D3 isomer for further scientific investigation and application.

References

- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isomerization of Cholecalciferol through Energy Transfer as a Protective Mechanism Against Flavin-Sensitized Photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 5,6-trans-Vitamin D3: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, primarily known for its role in calcium homeostasis, undergoes a complex series of photochemical transformations in the skin upon exposure to ultraviolet B (UVB) radiation. One of the key photoisomers formed is 5,6-trans-Vitamin D3. While often considered a byproduct of excessive sun exposure, emerging research indicates that this isomer and its hydroxylated metabolites possess distinct biological activities. This technical guide provides an in-depth analysis of the biological functions of 5,6-trans-Vitamin D3, with a focus on its interaction with the Vitamin D Receptor (VDR), its antiproliferative effects, and its calcemic potential. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development in this area.

Introduction: Photoisomerization of Vitamin D3

The synthesis of Vitamin D3 in the skin is a non-enzymatic process initiated by the absorption of UVB radiation by 7-dehydrocholesterol (7-DHC). This leads to the formation of previtamin D3, which then thermally isomerizes to Vitamin D3 (cholecalciferol). However, continued exposure to sunlight can lead to the formation of various photoisomers, including 5,6-trans-Vitamin D3, lumisterol, and tachysterol.[1] The formation of 5,6-trans-Vitamin D3 is a result of the photoisomerization of Vitamin D3 itself.[1]

Quantitative Analysis of Biological Activity

The biological activity of 5,6-trans-Vitamin D3 and its analogs is primarily determined by their binding affinity to the Vitamin D Receptor (VDR), a nuclear transcription factor that mediates most of the genomic actions of Vitamin D.[2] Additionally, their potential as therapeutic agents is assessed by their antiproliferative activity in cancer cell lines and their in vivo calcemic effects.

Vitamin D Receptor (VDR) Binding Affinity

The affinity of a compound for the VDR is a key indicator of its potential biological potency. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.

| Compound | Dissociation Constant (Kd) for VDR (nM) | Reference |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 | [3] |

| 5,6-trans-Vitamin D3 | 560 | [4] |

| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [4] |

| 25-hydroxytachysterol3 | 22 | [4] |

| Tachysterol | >20,000 | [4] |

| Lumisterol | >20,000 | [4] |

| 7-Dehydrocholesterol | >20,000 | [4] |

Table 1: Comparative VDR binding affinities of Vitamin D3 photoisomers and metabolites.

Antiproliferative Activity

Several studies have investigated the ability of 5,6-trans-Vitamin D3 and its analogs to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

| Compound | Cell Line | IC50 (nM) | Reference |

| 5,6-trans-Vitamin D3 | Human Keratinocytes | Significant inhibition at 1000 nM | [4] |

| 1α,25(OH)2D3 (Calcitriol) | Human Malignant Melanoma (A375) | ~6.4 | [5] |

| Vitamin D3 | Breast Cancer (MCF-7) | 100 - 350,000 (0.1-0.35 mM) | [6] |

| Vitamin D3 | Breast Cancer (MDA-MB-231) | 100 - 350,000 (0.1-0.35 mM) | [6] |

| Vitamin D3 | Breast Cancer (MDA-MB-468) | 100 - 350,000 (0.1-0.35 mM) | [6] |

| Calcipotriol | Human Malignant Melanoma (A375) | Varies | [7] |

| 21(OH)pD | Human Malignant Melanoma (SK-MEL-188b) | Varies (potent inhibitor) | [7] |

Table 2: Antiproliferative activity of 5,6-trans-Vitamin D3 and other Vitamin D compounds in various cell lines.

Signaling Pathways

The biological effects of 5,6-trans-Vitamin D3, like other Vitamin D compounds, are mediated through complex signaling pathways. The primary pathway involves the activation of the Vitamin D Receptor.

Vitamin D Photoisomerization Pathway

The formation of 5,6-trans-Vitamin D3 is part of a cascade of photochemical reactions initiated by UVB radiation.

Vitamin D Receptor (VDR) Signaling Pathway

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.

Experimental Protocols

Competitive Vitamin D Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of 5,6-trans-Vitamin D3 for the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (radioligand)

-

Unlabeled 5,6-trans-Vitamin D3 and other test compounds

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl)

-

Hydroxylapatite slurry or glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled 5,6-trans-Vitamin D3 and control compounds.

-

In microcentrifuge tubes, combine the recombinant VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the unlabeled competitor.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1α,25(OH)₂D₃).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.

-

Quantify the radioactivity of the bound fraction using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each competitor concentration and use non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki (dissociation constant for the inhibitor) using the Cheng-Prusoff equation.

Cell Proliferation Assay (SRB Assay)

Objective: To assess the antiproliferative activity (IC50) of 5,6-trans-Vitamin D3 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A375)

-

Complete cell culture medium

-

5,6-trans-Vitamin D3 and control compounds

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 5,6-trans-Vitamin D3 or control compounds for a specified period (e.g., 72 hours).

-

Fix the cells by adding cold TCA to each well and incubate.

-

Wash the plates with water to remove the TCA.

-

Stain the cells with SRB solution.

-

Wash the plates with acetic acid to remove unbound dye.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[6]

In Vivo Calcemic Activity Assay

Objective: To evaluate the effect of 5,6-trans-Vitamin D3 on serum calcium levels in an animal model.

Materials:

-

Laboratory animals (e.g., mice or rats) maintained on a vitamin D-deficient diet.

-

5,6-trans-Vitamin D3 and control compounds (e.g., 1α,25(OH)₂D₃) formulated for injection.

-

Blood collection supplies.

-

Calcium assay kit.

Procedure:

-

Acclimatize animals to a vitamin D-deficient diet for a specified period to induce a hypocalcemic state.

-

Administer 5,6-trans-Vitamin D3 or control compounds to different groups of animals via a suitable route (e.g., intraperitoneal injection) at various doses.

-

Collect blood samples at predetermined time points after administration.

-

Measure serum calcium concentrations using a colorimetric assay or an atomic absorption spectrophotometer.

-

Compare the changes in serum calcium levels between the different treatment groups and the vehicle control group to assess the calcemic activity of 5,6-trans-Vitamin D3.

Discussion and Future Directions

The data presented in this whitepaper indicate that 5,6-trans-Vitamin D3 is a biologically active photoisomer, albeit with a significantly lower affinity for the VDR compared to the hormonally active form, 1α,25(OH)₂D₃.[4] Its antiproliferative effects, while observable, generally require higher concentrations.[4] The reduced calcemic activity of some 5,6-trans analogs suggests a potential therapeutic window for indications where the antiproliferative effects are desired without inducing hypercalcemia.

Further research is warranted to fully elucidate the biological role of 5,6-trans-Vitamin D3. Key areas for future investigation include:

-

Metabolism: Understanding the metabolic fate of 5,6-trans-Vitamin D3 in vivo, including its potential conversion to more active hydroxylated forms.

-

Non-Genomic Actions: Investigating potential rapid, non-genomic signaling pathways that may be activated by 5,6-trans-Vitamin D3, independent of VDR-mediated gene transcription.

-

Therapeutic Potential: Exploring the efficacy of novel, synthetically modified 5,6-trans-Vitamin D3 analogs with improved VDR binding and enhanced antiproliferative activity, coupled with low calcemic potential, for the treatment of hyperproliferative disorders such as cancer and psoriasis.

Conclusion

5,6-trans-Vitamin D3, a photoisomer of Vitamin D3, demonstrates measurable biological activity, including binding to the Vitamin D Receptor and inhibition of cell proliferation. While its potency is generally lower than that of 1α,25(OH)₂D₃, its distinct pharmacological profile, particularly the potential for reduced calcemic side effects, makes it and its synthetic analogs interesting candidates for further investigation in the development of novel therapeutics. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers in this field.

References

- 1. Antiproliferative activity of vitamin D compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. Quantification of the Vitamin D Receptor - Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

The Role of 5,6-trans-Vitamin D3 in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are crucial regulators of a vast array of physiological processes, extending beyond their classical role in calcium homeostasis to include the modulation of cell proliferation, differentiation, and immune function. Among the various isomers of vitamin D3, 5,6-trans-Vitamin D3, a major photoisomer, has emerged as a molecule of interest for its biological activities. This technical guide provides an in-depth exploration of the role of 5,6-trans-Vitamin D3 and its analogues in the regulation of gene expression, with a focus on its molecular mechanisms, target genes, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Vitamin D Receptor (VDR) Binding and Transcriptional Regulation

The biological effects of vitamin D compounds are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

While the biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is the most potent natural ligand for the VDR, other metabolites and isomers, including 5,6-trans-Vitamin D3, can also bind to and activate the receptor, albeit with different affinities. The binding of 5,6-trans-Vitamin D3 to the VDR is a critical initiating step in its gene regulatory cascade.

Signaling Pathway of 5,6-trans-Vitamin D3 Analogues

The signaling pathway for 5,6-trans-Vitamin D3 analogues, leading to the regulation of gene expression, follows the canonical VDR-mediated pathway. The key steps are outlined in the diagram below.

Key Gene Targets and Their Biological Functions

Research on a potent synthetic analogue, 1,25(OH)2-16-ene-5,6-trans-D3, has provided significant insights into the gene regulatory effects of the 5,6-trans conformation. This analogue has demonstrated potent antiproliferative effects in various cancer cell lines by modulating the expression of key cell cycle regulators.[2]

Table 1: Gene Targets of 1,25(OH)2-16-ene-5,6-trans-D3 and Their Functions

| Gene Target | Regulation | Biological Function | Cancer Cell Lines Studied |

| p21 (CDKN1A) | Upregulation | Cyclin-dependent kinase inhibitor; induces G1 cell cycle arrest.[2][3] | Breast (MCF-7), Prostate (LNCaP), Myeloid Leukemia (HL-60)[2] |

| p27 (CDKN1B) | Upregulation | Cyclin-dependent kinase inhibitor; induces G1 cell cycle arrest.[2][4] | Breast (MCF-7), Prostate (LNCaP), Myeloid Leukemia (HL-60)[2] |

| Telomerase (hTERT) | Downregulation | Ribonucleoprotein polymerase that maintains telomere ends; its inhibition leads to cellular senescence and apoptosis.[2] | Breast (MCF-7)[2] |

The upregulation of p21 and p27 by the 5,6-trans analogue leads to an increased proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S phase, effectively halting cell proliferation.[2] Concurrently, the inhibition of telomerase activity contributes to the long-term suppression of tumor growth.[2]

Experimental Protocols

The investigation of the effects of 5,6-trans-Vitamin D3 on gene expression involves a series of well-established molecular and cellular biology techniques.

Cell Culture and Treatment

Standard cell culture techniques are employed to maintain and treat cell lines with 5,6-trans-Vitamin D3 or its analogues.

-

Cell Lines: Cancer cell lines such as MCF-7 (breast), LNCaP (prostate), and HL-60 (myeloid leukemia) are commonly used.[2]

-

Culture Medium: The choice of culture medium (with or without serum) is critical, as serum components can influence the availability and activity of hydrophobic compounds like vitamin D3.[5] For studies investigating direct cellular effects, a serum-free or low-serum medium may be preferred after an initial attachment period.

-

Compound Preparation: 5,6-trans-Vitamin D3 is typically dissolved in a solvent like ethanol or DMSO to create a stock solution, which is then diluted to the final concentration in the culture medium.[6] A vehicle control (medium with the solvent alone) is essential in all experiments.

-

Treatment: Cells are incubated with the desired concentrations of 5,6-trans-Vitamin D3 for specific time periods (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

Gene Expression Analysis: Quantitative PCR (qPCR)

qPCR is a sensitive and specific method to quantify the expression levels of target genes.

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,25(OH)2 vitamin D3 induces elevated expression of the cell cycle-regulating genes P21 and P27 in squamous carcinoma cell lines of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D analogues up-regulate p21 and p27 during growth inhibition of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

discovery and initial characterization of 5,6-trans-cholecalciferol

An In-depth Technical Guide to the Discovery and Initial Characterization of 5,6-trans-Cholecalciferol

Introduction

5,6-trans-Cholecalciferol, also known as 5,6-trans-vitamin D3, is a significant photoisomer of cholecalciferol (vitamin D3).[1][2] Its discovery and subsequent characterization have provided valuable insights into the photobiology of vitamin D and have opened avenues for the development of novel vitamin D analogs with distinct biological profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of 5,6-trans-cholecalciferol, tailored for researchers, scientists, and professionals in drug development.

Discovery and Formation

5,6-trans-Cholecalciferol is formed from cholecalciferol upon exposure to ultraviolet B (UVB) radiation. If cholecalciferol, synthesized in the epidermis from 7-dehydrocholesterol, is not promptly transported into the bloodstream, prolonged sun exposure leads to its conversion into inactive terminal compounds, including 5,6-trans-vitamin D and suprasterol. This photoisomerization is a key mechanism that prevents vitamin D toxicity during extended periods in the sun.

Physicochemical Properties

5,6-trans-Cholecalciferol is a seco-cholestane, a hydroxy seco-steroid, and a member of the D3 vitamin family. It is a human metabolite and is also known as calciol.[3]

| Property | Value |

| CAS Number | 22350-41-0[3][4][5] |

| Molecular Formula | C27H44O[3][4][6] |

| Molecular Weight | 384.64 g/mol [2][6] |

| Appearance | White to pale yellow solid |

| Solubility | Ethanol: 30 mg/mL, DMF: 10 mg/mL, Ethyl Acetate: 20 mg/mL, DMSO: 1 mg/mL[2] |

Biological Activity and Characterization

Initial studies revealed that 5,6-trans-cholecalciferol is a biologically active analog of vitamin D3.[7] It shares a structural similarity with 1,25-dihydroxycholecalciferol, the active form of vitamin D.[7]

In Vivo Studies

Early in vivo experiments in vitamin D-deficient chicks and anephric rats were crucial in elucidating the biological functions of 5,6-trans-cholecalciferol.

| Animal Model | Dosage | Observed Effects |

| Vitamin D-deficient chicks | 1, 3, and 10 µ g/day | Increased tibia ash weight and bone mineralization.[4] |

| Anephric rats on a low-calcium, vitamin D-deficient diet | 25 µ g/animal | Induced intestinal calcium transport and bone calcium mobilization.[4] |

These findings were significant as they demonstrated that 5,6-trans-cholecalciferol could elicit biological responses typically associated with vitamin D in animals lacking kidneys, suggesting it may not require renal 1α-hydroxylation to be active.[4][8]

In Vitro Studies and Receptor Binding

In vitro studies have further characterized the activity of 5,6-trans-cholecalciferol, particularly its interaction with the vitamin D receptor (VDR) and its effects on cell proliferation.

| Parameter | Value | Cell Type |

| VDR Dissociation Constant (Kd) | 560 nM[1][2] | Not specified in the provided text. |

| Antiproliferative Activity | Significant inhibition at 10⁻⁶ M | Normal human keratinocytes[1] |

The VDR binding affinity of 5,6-trans-cholecalciferol is lower than that of its hydroxylated counterparts, 25-hydroxy-5,6-trans-vitamin D3 (Kd = 58 nM) and 25-hydroxytachysterol3 (Kd = 22 nM).[2] Despite this, it demonstrates antiproliferative effects at micromolar concentrations.[1] Furthermore, a synthetic analog, 1,25(OH)2-16-ene-5,6-trans-D3, has shown 10-100 times greater antiproliferative activity than the natural active form of vitamin D3 in breast and prostate cancer cell lines, with significantly lower calcemic effects.[9]

Metabolism

Studies in both chicks and rats have indicated that 5,6-trans-cholecalciferol and its analogs are metabolized very rapidly compared to cholecalciferol.[7] While polar metabolites have been detected in tissues, a 1-hydroxy form has not been observed.[7] A significant portion of related compounds, like dihydrotachysterol, is excreted in the bile within 24 hours.[7] Pharmacokinetic studies in humans with the synthetic analog 5,6-trans-25-hydroxycholecalciferol showed lower serum levels and a considerably shorter half-life compared to the natural 25-hydroxycholecalciferol.[10]

Experimental Protocols

Synthesis of 5,6-trans-Cholecalciferol

While detailed step-by-step protocols are proprietary and found within specific publications, the general approaches to synthesizing 5,6-trans-cholecalciferol and its analogs involve:

-

Photoisomerization: The most direct method involves the irradiation of a solution of cholecalciferol with UVB light. This process can be influenced by the solvent, temperature, and presence of sensitizers.

-

Chemical Synthesis: Convergent and linear synthesis strategies are employed, often starting from readily available steroid precursors. These multi-step processes involve chemical modifications to create the characteristic triene system and the specific stereochemistry of the A-ring and side chain.[11] The synthesis of 3-epi-cholecalciferol and 5,6-trans-3-epi-cholecalciferol has also been described, highlighting the chemical versatility in modifying the vitamin D structure.[12]

In Vivo Assay for Bone Mineralization in Chicks

-

Animal Model: Day-old vitamin D-deficient chicks.

-

Diet: A vitamin D-deficient diet is provided for a set period to induce rickets.

-

Dosing: Chicks are divided into groups and administered varying doses of 5,6-trans-cholecalciferol (e.g., 1, 3, and 10 µ g/day ) or a vehicle control, typically orally or via injection.

-

Duration: The treatment period usually lasts for several days to weeks.

-

Endpoint Measurement: At the end of the study, the tibias are collected, cleaned of soft tissue, and ashed in a furnace. The resulting ash weight is measured as an indicator of bone mineralization.[4]

In Vitro Antiproliferation Assay in Keratinocytes

-

Cell Culture: Normal human keratinocytes are cultured in an appropriate medium.

-

Seeding: Cells are seeded into multi-well plates and allowed to attach.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of 5,6-trans-cholecalciferol (e.g., up to 10⁻⁶ M) or a vehicle control.

-

Proliferation Measurement: Cell proliferation is assessed by measuring the incorporation of ³H-thymidine into DNA. After a set incubation period with the compound, ³H-thymidine is added to the medium. Following a further incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A reduction in ³H-thymidine incorporation indicates an inhibition of proliferation.[1]

Visualizations

Photochemical Formation of Vitamin D3 and its Isomers

Caption: Photochemical pathway of Vitamin D3 synthesis and isomerization.

Metabolic Activation of Cholecalciferol

Caption: Major metabolic pathway for the activation of Cholecalciferol.

Experimental Workflow for In Vivo Bone Mineralization Assay

Caption: Workflow for assessing bone mineralization in chicks.

Conclusion

The discovery of 5,6-trans-cholecalciferol as a photoisomer of vitamin D3 has been pivotal in understanding the mechanisms that regulate vitamin D levels in the body. Initial characterization has revealed a compound with a unique biological profile, including the ability to stimulate calcium metabolism and bone mineralization, albeit with different pharmacokinetics and receptor binding affinities compared to cholecalciferol and its hormonal form, calcitriol. The exploration of its synthetic analogs continues to be a promising area for the development of therapeutic agents with selective biological activities, such as potent antiproliferative effects with reduced calcemic potential. This makes 5,6-trans-cholecalciferol and its derivatives important molecules for ongoing research in oncology, immunology, and metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5,6-trans-Vitamin D3 | Vitamin | TargetMol [targetmol.com]

- 3. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cholecalciferol Impurity A (5,6-trans-Cholecalciferol, 5,6-trans-Vitamin D3) [lgcstandards.com]

- 6. 5,6-trans-Vitamin D3 | C27H44O | CID 40467764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

The In Vivo Metabolic Pathway of 5,6-trans-Vitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3, a photoisomer of the more common 5,6-cis-Vitamin D3, is formed upon exposure of Vitamin D3 to light.[1] While both isomers share a common cholecalciferol backbone, their distinct stereochemistry at the 5,6-double bond significantly influences their in vivo metabolic fate and biological activity. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic pathway of 5,6-trans-Vitamin D3, drawing upon key scientific studies. It highlights the crucial differences between the metabolism of the trans and cis isomers, presents available quantitative data, outlines experimental methodologies, and visualizes the metabolic pathway.

Core Metabolic Pathway

The in vivo metabolism of 5,6-trans-Vitamin D3 is characterized by its rapid nature compared to its cis counterpart. The primary metabolic event is hydroxylation at the C-25 position, leading to the formation of 5,6-trans-25-hydroxycholecalciferol.

A seminal study by Bell et al. using radiolabeled 5,6-trans-cholecalciferol in chicks and rats demonstrated that the parent compound is rapidly metabolized.[2] The major metabolite identified in tissues was the 25-hydroxylated form.[2] This initial hydroxylation step is analogous to the first metabolic activation of 5,6-cis-Vitamin D3, which is primarily carried out in the liver by cytochrome P450 enzymes, notably CYP2R1 and CYP27A1. While not directly confirmed for the trans-isomer, it is highly probable that these same enzymes are responsible for the 25-hydroxylation of 5,6-trans-Vitamin D3.

A critical divergence from the metabolic pathway of 5,6-cis-Vitamin D3 is the apparent lack of subsequent 1α-hydroxylation of 5,6-trans-25-hydroxycholecalciferol.[2] In the canonical pathway, 1α-hydroxylation of 25-hydroxyvitamin D3 by the enzyme CYP27B1 in the kidneys produces the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol). However, in vivo studies with 5,6-trans-Vitamin D3 and its 25-hydroxy metabolite have consistently failed to detect any 1-hydroxylated forms.[2]

Biliary Excretion

Evidence suggests that the metabolites of 5,6-trans-Vitamin D3 are primarily cleared through biliary excretion. The study by Bell et al. indicated the presence of polar metabolites in the bile, suggesting conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility for excretion.[2]

Quantitative Data

Quantitative data on the in vivo metabolism of 5,6-trans-Vitamin D3 is limited, with most studies dating back several decades. The following table summarizes the key findings from a pharmacokinetic study of a synthetic analog, 5,6-trans-25-hydroxycholecalciferol, in healthy human subjects.

| Parameter | 5,6-trans-25-hydroxycholecalciferol | Natural 25-hydroxycholecalciferol (cis-isomer) | Reference |

| Serum Levels | Lower | Higher | [3] |

| Half-life in Blood | Considerably shorter | Longer | [3] |

| Dihyroxylated Metabolites in Serum | Not observed within seven days of an intravenous dose | Present as 1,25(OH)2D3 and 24,25(OH)2D3 | [3] |

Experimental Protocols

The foundational in vivo studies on 5,6-trans-Vitamin D3 metabolism utilized radiolabeled compounds to trace their fate. Below is a generalized methodology based on these classic experiments.

In Vivo Administration and Sample Collection (Animal Model)

-

Test Substance: High specific radioactivity 14C- or 3H-labeled 5,6-trans-cholecalciferol is synthesized.

-

Animal Model: Vitamin D-deficient rats or chicks are commonly used to minimize interference from endogenous Vitamin D metabolites.

-

Administration: The radiolabeled compound is administered intravenously or orally.

-

Sample Collection: At various time points post-administration, blood, liver, kidney, intestine, and bone samples are collected. Bile is collected via cannulation of the bile duct. Urine and feces are also collected.

Metabolite Extraction and Analysis

-

Lipid Extraction: Tissues and plasma are homogenized and lipids are extracted using a solvent system such as chloroform/methanol.

-

Chromatographic Separation: The lipid extracts are subjected to chromatographic techniques to separate the parent compound from its metabolites. Historically, techniques like Sephadex LH-20 chromatography and thin-layer chromatography (TLC) were used. Modern approaches would employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Quantification and Identification: Radioactivity in the separated fractions is measured using liquid scintillation counting. Metabolite identification is confirmed by co-chromatography with authentic standards and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the metabolic pathway of 5,6-trans-Vitamin D3 and a typical experimental workflow for its in vivo study.

References

- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Molecular Nuances: A Comparative Analysis of 5,6-trans-Vitamin D3 and Calcitriol

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional distinctions between 5,6-trans-Vitamin D3 and calcitriol. As analogues of Vitamin D3, both molecules play a role in calcium homeostasis and cellular regulation, yet their subtle structural variations lead to significant differences in their biological activity and therapeutic potential. This document will dissect their chemical structures, three-dimensional conformations, and resulting interactions with the Vitamin D receptor, offering a comprehensive resource for scientists engaged in endocrinology, oncology, and immunology research.

Core Structural and Conformational Differences

The fundamental distinction between 5,6-trans-Vitamin D3 and calcitriol lies in their chemical structure, which in turn dictates their three-dimensional shape and biological function. Calcitriol, the hormonally active form of Vitamin D3, is characterized by the presence of hydroxyl groups at the 1α and 25 positions.[1][2] In contrast, 5,6-trans-Vitamin D3 is an isomer of Vitamin D3 where the 5,6-cis double bond has been isomerized to a 5,6-trans configuration.[3][4]

The most significant structural difference is the stereochemistry of the A-ring. In its biologically active form, the A-ring of calcitriol can adopt a chair conformation that is crucial for its high-affinity binding to the Vitamin D Receptor (VDR). The 1α-hydroxyl group, in particular, is a key determinant of this binding and subsequent biological activity. The A-ring of Vitamin D compounds exists in a dynamic equilibrium between two chair conformers.[5][6] The presence and orientation of the hydroxyl groups influence this equilibrium.

5,6-trans-Vitamin D3, while sharing the same core seco-steroid structure, lacks the 1α and 25-hydroxyl groups. Its defining feature is the trans geometry of the double bond between carbons 5 and 6. This seemingly minor alteration has a profound impact on the overall shape of the molecule, leading to a different spatial arrangement of the A-ring relative to the C/D-ring system. This altered conformation is less favorable for binding to the VDR compared to calcitriol.

| Feature | 5,6-trans-Vitamin D3 | Calcitriol (1α,25-dihydroxyvitamin D3) |

| Molecular Formula | C27H44O[7][8] | C27H44O3[2] |

| Molar Mass | 384.65 g/mol [3] | 416.64 g/mol |

| Key Structural Features | - 5,6-trans double bond | - 1α-hydroxyl group - 25-hydroxyl group - 5,6-cis double bond |

| VDR Dissociation Constant (Kd) | 560 nM[4][9] | Significantly lower (higher affinity) |

Signaling Pathways: A Tale of Differential VDR Activation

The biological effects of Vitamin D compounds are primarily mediated through the nuclear Vitamin D Receptor (VDR).[10] Calcitriol is the natural, high-affinity ligand for the VDR. The binding of calcitriol to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is central to the regulation of calcium and phosphate metabolism, as well as the control of cell proliferation, differentiation, and immune function.

5,6-trans-Vitamin D3 also interacts with the VDR, but with a significantly lower affinity than calcitriol.[4][9] This reduced affinity is a direct consequence of its structural differences, particularly the absence of the 1α-hydroxyl group and the altered A-ring conformation. As a result, 5,6-trans-Vitamin D3 is a much weaker activator of VDR-mediated gene transcription. While it can elicit some biological responses, much higher concentrations are required compared to calcitriol.

Caption: Vitamin D Receptor (VDR) signaling pathway.

Experimental Protocols: Assessing Receptor Binding Affinity

A common method to quantify the binding affinity of Vitamin D analogues to the VDR is a competitive binding assay. This assay measures the ability of a test compound (e.g., 5,6-trans-Vitamin D3) to compete with a radiolabeled high-affinity ligand (typically [3H]calcitriol) for binding to the VDR.

Detailed Methodology:

-

VDR Preparation: The VDR is typically obtained from a cell line that overexpresses the receptor, such as a baculovirus-infected insect cell line or a mammalian cell line. The cells are harvested and a cytosolic extract containing the VDR is prepared.

-

Incubation: A constant amount of VDR extract and radiolabeled [3H]calcitriol are incubated in a series of tubes. To these tubes, increasing concentrations of the unlabeled test compound (calcitriol as a positive control, and 5,6-trans-Vitamin D3) are added.

-

Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This is often achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.

-

Quantification: The radioactivity in the supernatant, which represents the amount of [3H]calcitriol bound to the VDR, is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The dissociation constant (Kd) can then be calculated from the IC50 value.

Caption: Workflow for a VDR competitive binding assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. 5,6-trans-Vitamin D3 | Vitamin | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]

- 8. 5,6-trans-Vitamin D3 | C27H44O | CID 40467764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. saveourbones.com [saveourbones.com]

5,6-trans-Vitamin D3: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily known for its role in calcium homeostasis and bone metabolism, has garnered increasing attention for its potential therapeutic applications in a variety of diseases, including cancer. The active form, 1α,25-dihydroxyvitamin D3 (calcitriol), exhibits potent anti-proliferative, pro-differentiating, and pro-apoptotic effects in various cancer cell lines. However, its clinical utility is often limited by hypercalcemia at therapeutic doses. This has spurred the development of synthetic analogs of vitamin D3 with a more favorable therapeutic index. Among these, 5,6-trans-Vitamin D3 and its derivatives have emerged as promising candidates, demonstrating enhanced anti-cancer activity with reduced calcemic side effects. This technical guide provides an in-depth exploration of 5,6-trans-Vitamin D3 as a potential therapeutic agent, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: VDR-Mediated Signaling

The biological effects of 5,6-trans-Vitamin D3 and its analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[2]

In the context of cancer, this signaling cascade leads to the upregulation of cell cycle inhibitors, such as p21waf1/cip1 and p27kip1.[3] These proteins inhibit cyclin-dependent kinases (CDKs), leading to a G1 phase cell cycle arrest and a subsequent decrease in cell proliferation.[1][2] Furthermore, VDR signaling can induce apoptosis and inhibit telomerase activity, an enzyme crucial for cancer cell immortality.

Quantitative Data

The enhanced anti-proliferative activity and reduced calcemic effects of 5,6-trans-Vitamin D3 analogs are key to their therapeutic potential. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)

| Compound | MCF-7 (Breast Cancer) | LNCaP (Prostate Cancer) | HL-60 (Leukemia) |

| 1,25(OH)2D3 | ~10-8 M | ~10-8 M | ~3 x 10-8 M |

| 1,25(OH)2-16-ene-5,6-trans-D3 | 10-100 fold lower than 1,25(OH)2D3 | 10-100 fold lower than 1,25(OH)2D3 | 10-100 fold lower than 1,25(OH)2D3 |

Note: Specific IC50 values for 1,25(OH)2-16-ene-5,6-trans-D3 are often reported as a range of increased potency compared to the parent compound.

Table 2: In Vivo Calcemic Activity in Mice

| Compound | Dose | Serum Calcium Level (mg/dL) |

| Vehicle Control | - | Normal Range |

| 1,25(OH)2D3 | 0.1 µ g/mouse | Hypercalcemic |

| 1,25(OH)2-16-ene-5,6-trans-D3 | 4.0 µ g/mouse | Normocalcemic |

This table illustrates the significantly lower calcemic potential of the 5,6-trans analog, allowing for the administration of higher, more therapeutically relevant doses.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the therapeutic potential of 5,6-trans-Vitamin D3 and its analogs.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment.

Materials:

-

Cancer cell lines (e.g., MCF-7, LNCaP, HL-60)

-

Complete cell culture medium

-

5,6-trans-Vitamin D3 analog and vehicle control (e.g., ethanol)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach overnight.

-

Treatment: Treat the cells with various concentrations of the 5,6-trans-Vitamin D3 analog or vehicle control.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

-

Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

5,6-trans-Vitamin D3 analog and vehicle control

-

Trypsin-EDTA

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and treat with the 5,6-trans-Vitamin D3 analog or vehicle for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.

Materials:

-

Cell pellets

-

CHAPS lysis buffer

-

TRAP reaction mix (containing TS primer, dNTPs, and Taq polymerase)

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA visualization method (e.g., SYBR Green)

Procedure:

-

Cell Lysate Preparation: Prepare cell extracts from treated and control cells using CHAPS lysis buffer.

-

Telomerase Extension: Incubate the cell extract with the TRAP reaction mix. If telomerase is active, it will add telomeric repeats to the TS primer.

-

PCR Amplification: Amplify the extended products by PCR.

-

Detection: Separate the PCR products on a polyacrylamide gel and visualize the characteristic DNA ladder, which indicates telomerase activity.

-

Quantification: The intensity of the ladder can be quantified to determine the relative telomerase activity in each sample.

Preclinical Development Workflow

The preclinical evaluation of a novel 5,6-trans-Vitamin D3 analog typically follows a structured workflow to assess its therapeutic potential and safety profile before consideration for clinical trials.

Conclusion

5,6-trans-Vitamin D3 and its analogs represent a promising class of compounds for cancer therapy. Their enhanced anti-proliferative activity, coupled with a significantly reduced risk of hypercalcemia, addresses the primary limitation of using native vitamin D3 in oncology. The well-defined mechanism of action, involving VDR-mediated cell cycle arrest and apoptosis, provides a solid foundation for further drug development. The experimental protocols outlined in this guide offer a standardized approach for the continued investigation and characterization of these potent anti-cancer agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of 5,6-trans-Vitamin D3 analogs in various malignancies.

References

Methodological & Application

Application Note: Quantification of 5,6-trans-Vitamin D3 in Human Serum using HPLC-UV

Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. It can be synthesized in the skin upon exposure to ultraviolet (UV) light or obtained from dietary sources. During UV exposure or improper storage, Vitamin D3 can isomerize into several related compounds, including 5,6-trans-Vitamin D3.[1][2] The presence of 5,6-trans-Vitamin D3 can be an indicator of sample degradation or excessive light exposure. Therefore, a reliable method to quantify this isomer is crucial in research and clinical settings to ensure the accurate assessment of Vitamin D3 status and the quality of pharmaceutical formulations.

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 5,6-trans-Vitamin D3 in human serum. The method employs protein precipitation followed by liquid-liquid extraction for sample clean-up and a reversed-phase C18 column for chromatographic separation.

Experimental Protocols

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

Proper sample handling is critical to prevent further isomerization. All steps should be performed in amber vials or under light-protected conditions.

-

Step 1: Aliquoting and Internal Standard Spiking

-

Pipette 500 µL of human serum into a 2 mL amber microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., Vitamin D2) and vortex for 10 seconds.

-

-

Step 2: Protein Precipitation

-

Add 1.0 mL of ice-cold acetonitrile to the serum sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

-

-

Step 3: Liquid-Liquid Extraction (LLE)

-

Carefully transfer the supernatant to a clean 15 mL amber glass tube.

-

Add 2.0 mL of n-hexane to the supernatant.

-

Vortex for 2 minutes to extract the analytes into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

-

-

Step 4: Evaporation and Reconstitution

-

Transfer the upper hexane layer to a new amber glass tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water, 99:1 v/v).

-

Vortex for 30 seconds and transfer the solution to an amber HPLC vial with an insert for analysis.

-

2. HPLC-UV Method Parameters

The analysis is performed using a standard HPLC system equipped with a UV detector.

Caption: High-level workflow for the analysis of 5,6-trans-Vitamin D3.

Table 1: HPLC-UV Method Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Gemini C18, 100 x 3.0 mm, 5 µm particle size[3] |

| Mobile Phase | Isocratic: Acetonitrile:Water (99:1, v/v)[3][4] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C[5] |

| Injection Volume | 50 µL |

| UV Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | 265 nm[4][6] |

| Run Time | Approximately 10 minutes |

Method Validation and Performance

The method was validated according to established guidelines to ensure its reliability for the quantification of 5,6-trans-Vitamin D3 in serum.

Table 2: Method Validation Summary (Representative Data)

| Parameter | Result |

| Linearity Range | 2.5 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.998[5] |

| Limit of Detection (LOD) | 0.8 ng/mL (based on S/N ratio of 3)[5] |

| Limit of Quantification (LOQ) | 2.5 ng/mL (based on S/N ratio of 10)[5][7] |

| Precision (Intra-day, %RSD) | < 5% |

| Precision (Inter-day, %RSD) | < 8% |

| Accuracy (% Recovery) | 90 - 105%[8] |

Table 3: Recovery Data

The extraction efficiency was assessed by spiking known concentrations of 5,6-trans-Vitamin D3 into blank serum samples before extraction.

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Mean Recovery (%) | % RSD (n=6) |

| 5.0 | 4.6 | 92.0[5] | 4.5 |

| 50.0 | 48.5 | 97.0[5] | 3.1 |

| 200.0 | 196.2 | 98.1 | 2.8 |

Detailed Workflow Diagram

The following diagram illustrates the detailed experimental workflow from sample preparation to HPLC analysis.

Caption: Step-by-step sample preparation and analysis workflow.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of 5,6-trans-Vitamin D3 in human serum. The simple extraction procedure offers excellent recovery and minimizes matrix effects. The method exhibits good linearity, precision, and accuracy, making it suitable for routine analysis in research and drug development environments where monitoring of Vitamin D3 isomers is essential.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution Separation of Vitamin D3 Isomers by Supercritical Fluid Chromatography

Abstract

Vitamin D3 (cholecalciferol) and its isomers are critical analytes in the pharmaceutical and food industries due to their profound impact on human health and the potential for toxic effects from impurities. This application note details a robust and efficient method for the separation of Vitamin D3 from its key isomers, including pre-vitamin D3, 5,6-trans-cholecalciferol, lumisterol, isotachysterol, and tachysterol, using Supercritical Fluid Chromatography (SFC). The developed SFC method offers significant advantages over traditional normal-phase liquid chromatography, including reduced analysis time, lower solvent consumption, and improved resolution. This document provides comprehensive experimental protocols, system suitability criteria, and quantitative performance data to support the implementation of this method in research and quality control laboratories.

Introduction

Vitamin D3 is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. During its synthesis and storage, several isomers can be formed, some of which are isobaric with Vitamin D3, making their separation and quantification challenging.[1] Regulatory bodies require strict control of these impurities in drug products and supplements to ensure safety and efficacy.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of hydrophobic compounds like Vitamin D3 and its isomers.[2][3] The use of supercritical CO2 as the primary mobile phase component provides low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to liquid chromatography.[4][5] This application note presents a validated SFC method for the baseline separation of Vitamin D3 and its critical isomers.

Experimental

Instrumentation and Consumables

-

SFC System: An Agilent 1260 Infinity Hybrid SFC/UHPLC system or equivalent, equipped with a diode array detector (DAD) or mass spectrometer (MS).[6]

-

Chromatography Columns: Waters ACQUITY UPC2 Torus 1-AA (3.0 x 100 mm, 1.7 µm) was found to be optimal for the separation of isobaric impurities.[1][7][8] A combination of ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 5 µm) and ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) in series also provides efficient separation.[6]

-

Mobile Phase: Supercritical CO2 (SFC grade) and a modifier (e.g., Methanol, Ethanol, or Acetonitrile).

-

Reagents and Standards: Reference standards for Vitamin D3 and its isomers (pre-vitamin D3, 5,6-trans-cholecalciferol, lumisterol, isotachysterol, tachysterol) were of pharmaceutical grade. All solvents were HPLC or MS grade.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These parameters were established based on a systematic evaluation of stationary phases, mobile phase modifiers, temperature, and back pressure to achieve optimal resolution of all target analytes.

Table 1: Optimized SFC Chromatographic Conditions

| Parameter | Condition |

| Column | Waters ACQUITY UPC2 Torus 1-AA (3.0 x 100 mm, 1.7 µm)[1] |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Modifier) | Acetonitrile[1] |

| Gradient | 3% B to 10% B over 7.5 min, hold at 10% for 1 min, return to 3% in 0.5 min, and equilibrate for 1 min.[1] |

| Flow Rate | 1.5 mL/min[1] |

| Column Temperature | 45 °C[1] |

| Back Pressure | 120 bar[1] |

| Injection Volume | 3 µL[1] |

| Detection | UV at 265 nm or MS (SIR mode) |

Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each Vitamin D3 isomer reference standard in 10 mL of methanol.

-

Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in n-heptane to a final concentration of 10 µg/mL for each analyte.

-

System Suitability Solution: A solution containing cholecalciferol, pre-cholecalciferol, and trans-cholecalciferol can be prepared by heating a solution of cholecalciferol in methanol at 90°C.[6]

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For oily drug products, a saponification and liquid-liquid extraction procedure is recommended.[1]

-

Accurately weigh a portion of the oily sample into a centrifuge tube.

-

Add a solution of potassium hydroxide in ethanol/water to induce saponification.[1]

-

After the reaction, perform a liquid-liquid extraction with n-heptane.[1]

-

The n-heptane layer is then collected and can be directly injected into the SFC system.

Results and Discussion

The optimized SFC method provided excellent separation of Vitamin D3 from its key isomers within a total analysis time of 10 minutes.[1] The Torus 1-AA column, with its unique stationary phase chemistry, demonstrated superior selectivity for the isobaric isomers.[1] Acetonitrile as a modifier provided better separation of the isobaric compounds compared to alcohol modifiers due to its lower elution strength.[1]

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Resolution (trans- and pre-cholecalciferol) | Rs > 2.0 | 2.3[6] |

| Resolution (cholecalciferol and trans-cholecalciferol) | Rs > 2.0 | 2.0[6] |

| Tailing Factor (all peaks) | < 2.0 | < 1.5 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% | < 1.0% |

The method was validated according to ICH Q2 guidelines, demonstrating excellent linearity, accuracy, and precision.[1]

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999[7][9] |

| Limit of Detection (LOD) | 2 - 7 ng/mL for non-ester impurities[1] |

| Limit of Quantification (LOQ) | 0.5% for ester impurities[1] |

| Accuracy (Recovery) | 94.1% - 116.1%[9] |

| Precision (RSD) | < 3.21%[9] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the SFC method development for Vitamin D3 isomer separation.

Caption: Experimental workflow for the SFC analysis of Vitamin D3 isomers.

Caption: Logical workflow for SFC method development and validation.

Conclusion

The developed Supercritical Fluid Chromatography method provides a rapid, green, and highly efficient solution for the separation and quantification of Vitamin D3 and its critical isomers. The use of a specialized stationary phase and optimized chromatographic conditions allows for baseline resolution of all compounds, ensuring accurate analysis for quality control purposes in the pharmaceutical and related industries. The detailed protocols and performance data presented in this application note facilitate the straightforward implementation of this method.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Optimization and validation of a fast supercritical fluid chromatography method for the quantitative determination of vitamin D3 and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selvita.com [selvita.com]

- 6. agilent.com [agilent.com]

- 7. A rapid method for the separation of vitamin D and its metabolites by ultra-high performance supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of vitamin D3 in daily oily supplements by a two-dimensional supercritical fluid chromatography-liquid chromatography-mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Stable Aqueous Solutions of 5,6-trans-Vitamin D3 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D3 and its analogs are crucial molecules in various physiological processes, including calcium homeostasis, immune modulation, and cell differentiation.[1][2] 5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon light exposure, and exhibits biological activity, including antiproliferative effects on cultured human keratinocytes.[3][4] A significant challenge in conducting in vitro studies with 5,6-trans-Vitamin D3 is its lipophilic nature, leading to poor aqueous solubility and instability in aqueous media.[5][6][7] The molecule is susceptible to degradation influenced by factors such as pH, light, oxygen, and the presence of metal ions.[1][8]

This application note provides detailed protocols for preparing a stable aqueous solution of 5,6-trans-Vitamin D3 suitable for various in vitro assays. The methodology involves creating a concentrated stock solution in an appropriate organic solvent, followed by dilution into a specially formulated, stabilized aqueous buffer.

Key Data & Formulations

Quantitative data for solubility and recommended buffer compositions are summarized below for easy reference.

Table 1: Solubility of 5,6-trans-Vitamin D3 in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

|---|---|---|---|

| Ethanol | 30 mg/mL | ~78 mM | Sonication is recommended for dissolution. |

| DMSO | 1 mg/mL | ~2.6 mM | Sonication is recommended for dissolution. |

| Ethyl Acetate | 20 mg/mL | ~52 mM | Sonication is recommended for dissolution. |

| DMF | 10 mg/mL | ~26 mM | Sonication is recommended for dissolution. |

(Data sourced from TargetMol[3])

Table 2: Recommended Stabilized Aqueous Buffer Formulation

| Component | Concentration Range | Purpose | Rationale / Citation |

|---|---|---|---|

| Base Buffer | (e.g., PBS, HEPES) | Maintain physiological pH | Standard for cell culture |

| EDTA | 0.1 - 1.0 mg/mL | Chelating Agent | Sequesters metal ions that catalyze oxidation. Shows a significant stabilizing effect.[1][8][9] |

| Ascorbic Acid | 0.5 - 2.0 mg/mL | Antioxidant | Reduces reactive oxygen species.[1][9] |

| pH | > 5.0 | pH Control | Vitamin D3 is more stable in neutral to slightly alkaline conditions; acidic conditions are destabilizing.[1][8] |

(Formulation based on principles from studies on Vitamin D3 stabilization[1][8][9][10])

Experimental Protocols

Care should be taken to protect 5,6-trans-Vitamin D3 from light and oxygen throughout the procedure by using low-actinic glassware and minimizing exposure to air.[4][11]

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the initial solubilization of powdered 5,6-trans-Vitamin D3. Ethanol is recommended as the primary solvent due to higher solubility.[3]

Materials:

-

5,6-trans-Vitamin D3 powder

-

Anhydrous Ethanol (≥99.5%) or DMSO

-

Low-actinic glass vials

-

Sonicator

-

Calibrated analytical balance

-

Nitrogen gas line (optional, but recommended)

Procedure:

-

Weigh the desired amount of 5,6-trans-Vitamin D3 powder in a low-actinic glass vial.

-

Add the required volume of anhydrous ethanol to achieve the desired concentration (e.g., 10 mg/mL).

-

If desired, flush the headspace of the vial with nitrogen gas to displace oxygen.[4]

-

Seal the vial tightly and vortex briefly.

-